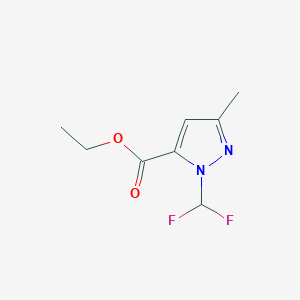

ethyl 1-(difluoromethyl)-3-methyl-1H-pyrazole-5-carboxylate

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

Ethyl 1-(difluoromethyl)-3-methyl-1H-pyrazole-5-carboxylate is a chemical compound that belongs to the class of pyrazole derivatives. This compound is characterized by the presence of a difluoromethyl group, a methyl group, and an ethyl ester group attached to a pyrazole ring. Pyrazole derivatives are known for their diverse biological activities and are widely used in pharmaceuticals, agrochemicals, and other industrial applications.

準備方法

Synthetic Routes and Reaction Conditions

The synthesis of ethyl 1-(difluoromethyl)-3-methyl-1H-pyrazole-5-carboxylate typically involves the difluoromethylation of pyrazole derivatives. One common method involves the reaction of ethyl difluoroacetoacetate with methyl hydrazine in the presence of a base, followed by cyclization to form the pyrazole ring . The reaction conditions often include the use of solvents such as ethanol or methanol and temperatures ranging from room temperature to reflux conditions.

Industrial Production Methods

On an industrial scale, the production of this compound can be optimized by using continuous flow reactors and automated synthesis systems. These methods allow for precise control of reaction parameters, leading to higher yields and purity of the final product .

化学反応の分析

Types of Reactions

Ethyl 1-(difluoromethyl)-3-methyl-1H-pyrazole-5-carboxylate undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.

Reduction: Reduction reactions can convert the ester group to an alcohol or other reduced forms.

Substitution: The difluoromethyl group can be substituted with other functional groups using nucleophilic or electrophilic reagents.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles such as amines or thiols. Reaction conditions vary depending on the desired transformation but often involve controlled temperatures and inert atmospheres .

Major Products Formed

The major products formed from these reactions include difluoromethylated pyrazole derivatives, carboxylic acids, alcohols, and substituted pyrazoles .

科学的研究の応用

Chemistry

- Building Block for Synthesis : Ethyl 1-(difluoromethyl)-3-methyl-1H-pyrazole-5-carboxylate is utilized as a key intermediate in the synthesis of more complex molecules. It participates in various organic transformations, including oxidation, reduction, and substitution reactions .

| Reaction Type | Description |

|---|---|

| Oxidation | Converts to carboxylic acids or ketones. |

| Reduction | Ester group can be reduced to alcohols. |

| Substitution | Difluoromethyl group can be replaced by other functional groups. |

Biology

- Biological Activities : The compound has been investigated for its potential antimicrobial, antifungal, and anti-inflammatory properties. Its mechanism involves the inhibition of succinate dehydrogenase (SDH), an enzyme crucial for energy production in fungi . This inhibition leads to reduced fungal growth and reproduction.

Medicine

- Drug Development : Due to its unique structure and biological activities, this compound is explored as a potential drug candidate for various therapeutic applications, particularly in treating fungal infections .

Agriculture

- Agrochemical Applications : The compound is primarily used in developing fungicides and herbicides. It has shown effectiveness against a wide range of phytopathogenic fungi, making it valuable in agricultural practices .

| Agrochemical Use | Description |

|---|---|

| Fungicides | Effective against major crop pests such as Alternaria species. |

| Herbicides | Controls plant diseases effectively, contributing to crop yield improvement. |

Case Study 1: Fungicidal Efficacy

A study demonstrated that this compound exhibits potent fungicidal activity against Zymoseptoria tritici, a pathogen responsible for septoria leaf blotch in cereals. The compound was found to inhibit SDH effectively, leading to significant reductions in fungal biomass under controlled conditions.

Case Study 2: Synthesis Optimization

Research conducted at leading agricultural chemical companies like Syngenta and Bayer focused on optimizing the synthesis of this compound to enhance yield and purity. Continuous flow reactors were employed to streamline production processes, resulting in higher efficiency and lower costs compared to traditional batch methods .

作用機序

The mechanism of action of ethyl 1-(difluoromethyl)-3-methyl-1H-pyrazole-5-carboxylate involves its interaction with specific molecular targets and pathways. For instance, in its role as a fungicide, the compound inhibits succinate dehydrogenase, an enzyme involved in the mitochondrial respiratory chain, leading to the disruption of energy production in fungal cells . This inhibition results in the death of the fungal cells and provides effective control of fungal infections .

類似化合物との比較

Ethyl 1-(difluoromethyl)-3-methyl-1H-pyrazole-5-carboxylate can be compared with other similar compounds, such as:

3-(Difluoromethyl)-1-methyl-1H-pyrazole-4-carboxylic acid: Another pyrazole derivative with similar structural features but different functional groups.

3-(Difluoromethyl)-1-methyl-1H-pyrazole-4-carboxylic acid amides: These compounds are used as fungicides and have similar biological activities.

Difluoromethylated pyrazole derivatives: A broad class of compounds with diverse applications in pharmaceuticals and agrochemicals.

The uniqueness of this compound lies in its specific combination of functional groups, which confer distinct chemical and biological properties .

生物活性

Ethyl 1-(difluoromethyl)-3-methyl-1H-pyrazole-5-carboxylate is a notable compound belonging to the pyrazole class, recognized for its diverse biological activities. This article explores its biological activity, mechanisms of action, and applications in various fields, supported by research findings and comparative data.

Chemical Structure and Properties

This compound has the molecular formula C8H10F2N2O2 and is characterized by the presence of a difluoromethyl group, a methyl group, and an ethyl ester group attached to a pyrazole ring. The compound's structure contributes to its biological activity, particularly in inhibiting specific enzymes.

The primary target of this compound is succinate dehydrogenase , an enzyme crucial for the tricarboxylic acid (TCA) cycle. By binding to the active site of this enzyme, the compound inhibits its function, disrupting energy production in fungal cells, leading to their death. This mechanism highlights its potential as a fungicide and its role in agricultural applications.

Antifungal Properties

Research indicates that this compound exhibits significant antifungal activity. It has been used as an intermediate in the synthesis of various fungicides, demonstrating effectiveness against multiple fungal strains .

Anti-inflammatory Effects

In addition to antifungal properties, pyrazole derivatives are recognized for their anti-inflammatory effects. This compound may share these properties, making it a candidate for further investigation in inflammatory disease models .

Comparative Analysis with Similar Compounds

| Compound Name | Structure | Biological Activity |

|---|---|---|

| 3-(Difluoromethyl)-1-methyl-1H-pyrazole-4-carboxylic acid | Structure | Antifungal |

| Ethyl 3-(difluoromethyl)-1-methyl-1H-pyrazole-4-carboxylate | Structure | Antimicrobial |

| Ethyl 5-methylpyrazole-3-carboxylate | Structure | Antitumor |

This table illustrates how this compound compares with other related compounds in terms of structure and biological activities.

Case Studies and Research Findings

Several studies have highlighted the efficacy of pyrazole derivatives:

- Antifungal Activity : A recent study demonstrated that synthesized pyrazole carboxamides exhibited notable antifungal activity against various strains, suggesting that this compound may have similar effects due to structural similarities .

- Antitumor Potential : Research on structurally related pyrazoles indicated significant inhibitory effects on cancer cell lines, particularly those resistant to conventional therapies. This suggests that further exploration of this compound could yield valuable insights into its potential as an antitumor agent .

- Anti-inflammatory Studies : In vivo studies have shown that certain pyrazoles can effectively reduce inflammation markers in animal models, indicating a potential therapeutic application for this compound in treating inflammatory diseases .

特性

IUPAC Name |

ethyl 2-(difluoromethyl)-5-methylpyrazole-3-carboxylate |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H10F2N2O2/c1-3-14-7(13)6-4-5(2)11-12(6)8(9)10/h4,8H,3H2,1-2H3 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XMLIACPJFCVSRM-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C1=CC(=NN1C(F)F)C |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H10F2N2O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

204.17 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。